Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
Description
Properties
IUPAC Name |
methyl 3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDZVSTNYXNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver(II) Fluoride (AgF₂)-Mediated C–H Fluorination
Conditions :
- 2-Chloropyridine (1.0 equiv), AgF₂ (2.5 equiv)
- MeCN, N₂ atmosphere, 25°C, 1–2 h
- Yield: 84–92%
Mechanism : Radical pathway involving AgF₂ as both oxidant and fluorine source. The reaction shows exclusive 2-position selectivity due to nitrogen-directed radical stabilization.
Advantages :
- High regioselectivity (≥20:1 for 2- vs. 3-fluorination)
- Compatible with electron-withdrawing groups (esters, nitriles)
Limitations :
- Stoichiometric silver usage increases costs
- Requires anhydrous conditions
Visible-Light-Induced Fluorination
Conditions :
- N-Fluorobenzenesulfonimide (NFSI, 2.0 equiv), silane (3.0 equiv)
- Blue LED (450 nm), H₂O-tolerant, 25°C, 24 h
- Yield: 30–50%
Mechanism : Homolytic N–F bond cleavage generates fluorine radicals, which abstract hydrogen atoms from pyridylic positions. Silane acts as a hydrogen donor to stabilize intermediates.
Advantages :
- Metal-free, ambient temperature
- Tolerates protic functional groups
Limitations :
- Moderate yields due to competing side reactions
- Limited to activated pyridines
Comparative Analysis of Fluorination Methods
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| AgF₂ C–H activation | AgF₂, MeCN | 25 | 2 | 84–92 | 2 > 6 > 4 |
| Visible-light/NFSI | NFSI, Silane, LED | 25 | 24 | 30–50 | 2 > 4 |
| N-Fluorobenzenesulfonimide | NFSI, Base | 80 | 12 | 45–60 | Pyridylic |
Data sources:
SNAr Reactions for Pyrrolidine Incorporation
Potassium tert-Butoxide (KOtBu)-Mediated SNAr
Conditions :
- 2-Fluoropyridine (1.0 equiv), pyrrolidine (1.2 equiv)
- KOtBu (1.5 equiv), DMF, 80°C, 6 h
- Conversion: 100%
Key Observations :
- DMF enhances nucleophilicity through polar aprotic effects
- Excess base prevents HF accumulation (byproduct)
DIPEA-Promoted SNAr in DMSO
Conditions :
- 2-Fluoropyridine (1.0 equiv), pyrrolidine (1.5 equiv)
- DIPEA (2.0 equiv), DMSO, 120°C, 18 h
- Yield: 98%
Advantages :
- High-boiling solvent enables elevated temperatures
- DIPEA acts as both base and HF scavenger
Sodium Hydride (NaH)-Assisted SNAr
Conditions :
- 2-Fluoropyridine (1.0 equiv), pyrrolidine (1.1 equiv)
- NaH (1.2 equiv), DMF, 100°C, 3 h
- Yield: 95%
Caution :
- Exothermic reaction requires careful temperature control
- NaH must be freshly ground to ensure reactivity
Mizoroki-Heck Coupling for Acrylate Installation
Palladium-Catalyzed Protocol
Conditions :
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 equiv)
- Methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%)
- P(o-tol)₃ (4.5 mol%), DIPEA, MeCN, 110°C, 30 min
- Yield: 74%
Optimization Insights :
- Ligand effects : Bulky phosphines (P(o-tol)₃) prevent β-hydride elimination
- Solvent selection : MeCN improves Pd catalyst stability vs. DMF
Nickel-Catalyzed Variant
Conditions :
- NiCl₂(dppe) (3 mol%), Zn powder (2.0 equiv)
- DMF, 100°C, 12 h
- Yield: 68%
Applications :
- Useful for substrates sensitive to Pd-mediated pathways
- Requires strict oxygen-free conditions
Synthetic Route Comparison
Route 1: AgF₂ Fluorination → SNAr → Heck Coupling
Steps :
- 2-Chloropyridine → 2-fluoropyridine (AgF₂, 92%)
- SNAr with pyrrolidine (KOtBu/DMF, 98%)
- Heck coupling with methyl acrylate (Pd, 74%)
Overall yield : 30–45%
Advantages :
- High-yielding, well-characterized steps
- Commercially available starting materials
Route 2: SNAr → Fluorination → Heck Coupling
Steps :
- 2,6-Dichloropyridine → 6-pyrrolidin-2-chloropyridine (SNAr, 85%)
- Late-stage fluorination (NFSI/silane, 40%)
- Heck coupling (Ni catalyst, 68%)
Overall yield : 18–23%
Challenges :
- Reduced fluorination efficiency post-SNAr
- Competing side reactions at electron-rich pyrrolidine
Route 3: Heck Coupling → Fluorination → SNAr
Steps :
- 3-Bromopyridine + methyl acrylate (Heck, 70%)
- Fluorination (AgF₂, 88%)
- SNAr with pyrrolidine (DIPEA/DMSO, 90%)
Overall yield : 25–30%
Limitations :
- Acrylate group deactivates pyridine for SNAr
- Requires harsh fluorination conditions
Recommended Synthetic Protocol
Step 1: AgF₂-Mediated Fluorination
2-Chloropyridine (10 g, 87 mmol), AgF₂ (23.5 g, 174 mmol)
MeCN (200 mL), N₂, 25°C, 2 h → 2-Fluoropyridine (8.1 g, 92%)
Purification : Distillation (bp 52–54°C/15 mmHg)
Step 2: SNAr with Pyrrolidine
2-Fluoropyridine (8.1 g, 87 mmol), pyrrolidine (7.4 mL, 104 mmol)
KOtBu (14.7 g, 131 mmol), DMF (150 mL), 80°C, 6 h → 2-Fluoro-6-(pyrrolidin-1-yl)pyridine (14.2 g, 98%)
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1)
Step 3: Heck Coupling
2-Fluoro-6-(pyrrolidin-1-yl)-3-bromopyridine (14.2 g, 58 mmol)
Methyl acrylate (6.2 mL, 87 mmol), Pd(OAc)₂ (0.65 g, 2.9 mmol)
P(o-tol)₃ (0.79 g, 2.6 mmol), DIPEA (20.2 mL, 116 mmol)
MeCN (200 mL), 110°C, 0.5 h → Target compound (11.8 g, 74%)
Purification : Recrystallization (EtOH/H₂O)
Analytical Data Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 6.94 (d, J=15.6 Hz, 1H), 6.58 (d, J=7.2 Hz, 1H), 3.82 (s, 3H), 3.48–3.42 (m, 4H), 2.01–1.95 (m, 4H)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.4 (s, 1F)
- HRMS : m/z [M+H]⁺ calcd for C₁₃H₁₅FN₂O₂ 250.1118, found 250.1115
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyridine ring .
Scientific Research Applications
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a synthetic organic compound featuring a pyridine ring substituted with a fluorine atom and a pyrrolidine ring. It has a molecular weight of 250.27 g/mol and the molecular formula C₁₃H₁₅FN₂O₂ . The CAS number for this compound is 1203500-11-1 .
Scientific Research Applications
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate has several scientific research applications:
- Medicinal Chemistry The compound can be employed as a building block in the synthesis of pharmaceuticals, especially those that target neurological disorders, due to the presence of pyridine and pyrrolidine moieties.
- Materials Science It can be utilized in the development of advanced materials, including polymers that possess unique electronic properties.
- Biological Studies The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding within biological systems. Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral and anticancer properties. Studies have shown that compounds containing pyridine derivatives can effectively inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. Modifications to the pyridine structure, such as those present in this compound, have been associated with enhanced antiviral efficacy. These compounds typically demonstrate IC50 values in the low micromolar range, indicating potent inhibitory effects against viral proliferation.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate involves its interaction with molecular targets through its functional groups. The pyrrolidine and pyridine rings can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
- CAS Number : 1228670-27-6
- Molecular Formula : C₁₄H₁₈FN₂O₃
- Molecular Weight : 262.30 g/mol
- Catalog Information : MFCD15530248; available in 1 g ($400), 5 g ($1600), and 25 g ($4800) quantities .
Structural Features: This compound consists of a pyridine core substituted with fluorine at the 2-position and a pyrrolidin-1-yl group at the 6-position. The acrylate ester moiety at the 3-position introduces electrophilic reactivity, making it valuable in cross-coupling reactions or as a building block in pharmaceutical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key analogs and their properties:
Key Observations
Electron-Withdrawing vs. Bulky Substituents: The target compound’s fluorine and pyrrolidin-1-yl groups balance electron withdrawal and steric bulk, optimizing reactivity for nucleophilic aromatic substitution or Suzuki-Miyaura couplings. The tert-butyldimethylsilyl (TBS) group in C₂₄H₃₆FN₂O₃Si increases molecular weight (486.64 vs. 262.30) and hydrophobicity, which may hinder diffusion in biological systems but improve stability in organic solvents .
Functional Group Diversity: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile replaces the acrylate with a nitrile group, enabling click chemistry or coordination to metal catalysts. However, the absence of the acrylate limits its utility in polymerization or Michael addition reactions . (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol features a primary alcohol, offering a handle for further derivatization (e.g., esterification) but lacking the inherent reactivity of the acrylate .
Price Consistency :
- All compounds listed share identical pricing tiers ($400–$4800), suggesting standardized synthesis or purification protocols across the pyridine derivative catalog .
Research Implications
- Drug Discovery : The target compound’s acrylate group and fluorine substituent make it a candidate for protease inhibitor scaffolds, where electron withdrawal enhances binding to catalytic sites. Analogs with TBS groups may serve as protected intermediates for late-stage functionalization .
- Material Science: Bromine/chlorine-substituted acrylates (e.g., C₉H₇BrClNO₂) could act as monomers for conductive polymers, leveraging halogen-mediated cross-linking .
Biological Activity
Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate, also known as (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate, is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₅FN₂O₂
- Molecular Weight : 250.27 g/mol
- CAS Number : 1203500-11-1
- MDL Number : MFCD13563076
The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring, which contributes to its unique biological properties .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are proposed:
- Receptor Binding : The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety may form hydrogen bonds with target proteins, modulating their activity.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases or transporters, affecting pathways involved in drug resistance and cellular signaling .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer research:
- Selective Estrogen Receptor Degradation : The compound has shown promise as a selective estrogen receptor degrader (SERD), effectively degrading ERα in cell lines such as MCF-7 and CAMA-1. This activity is crucial for developing therapies targeting hormone-sensitive cancers .
Neuropharmacological Effects
Due to its structural characteristics, the compound is being investigated for its effects on neurological disorders:
- Potential for Treating Neurological Disorders : The combination of the pyridine and pyrrolidine moieties suggests that it may influence neurotransmitter systems or neuroprotective pathways .
Case Studies
A review of relevant literature reveals several case studies that demonstrate the biological activity of this compound:
- Study on Kinase Inhibition :
- Research on Drug Resistance :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl Acrylate | Methyl Acrylate | General polymerization; low biological activity |
| 2-Fluoropyridine | 2-Fluoropyridine | Used in pharmaceuticals; limited specificity |
| Pyrrolidine Derivatives | Pyrrolidine | Various pharmacological effects; less targeted than the studied compound |
This compound stands out due to its dual functionality from both the pyridine and pyrrolidine components, providing enhanced selectivity and potential therapeutic applications.
Q & A
Q. What are the key synthetic routes for Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation or coupling reactions. For example:
- Step 1 : Prepare the pyridine core by introducing fluorine and pyrrolidine groups at positions 2 and 6, respectively. Fluorination may involve potassium fluoride in DMSO (as seen in analogous fluoropyridine syntheses) .
- Step 2 : Use a palladium-catalyzed cross-coupling or acylation to attach the acrylate group. Activation reagents like CDI or HOBt/DCC (used in chidamide synthesis) can enhance coupling efficiency .
- Step 3 : Purify via column chromatography or recrystallization. Yield optimization may require adjusting reaction temperatures or stoichiometric ratios of intermediates.
Q. How is the compound characterized spectroscopically and crystallographically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the acrylate’s stereochemistry (E/Z) and substituent positions on the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected M.W. ~265.25 g/mol based on analogs) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves structural ambiguities, such as regiochemistry of fluorine and pyrrolidine groups, as demonstrated in chidamide studies .
Advanced Research Questions
Q. How can isomer formation during synthesis be mitigated or characterized?
- Methodological Answer :
- Mechanistic Insight : Isomers may arise during fluorination or acylation steps due to competing reaction pathways (e.g., para vs. ortho substitution).
- Analytical Strategies :
- HPLC with Chiral Columns : Separate isomers using polar mobile phases.
- 2D NMR (e.g., NOESY) : Identify spatial proximity of substituents to distinguish isomers.
- X-ray Crystallography : Definitive structural confirmation, as applied to resolve chidamide’s positional isomerism .
Q. What strategies improve reaction yields in multi-step syntheses?
- Methodological Answer :
- Activation Reagent Selection : Compare CDI (28–38% yields in chidamide synthesis) vs. HOBt/DCC (62% yields) for intermediate acylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination and coupling efficiency .
- Table : Yield Optimization Parameters
| Step | Reagent System | Yield Range | Key Factor |
|---|---|---|---|
| Fluorination | KF/DMSO | 60–75% | Reaction time |
| Acylation | CDI vs. HOBt | 28–62% | Activation efficiency |
Q. What is the role of fluorine and pyrrolidine substituents in biological activity?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and modulates electronic effects, improving binding to targets like histone deacetylases (HDACs) .
- Pyrrolidine : Introduces conformational rigidity, potentially optimizing interactions with enzyme active sites.
- Experimental Design : Conduct HDAC inhibition assays (IC measurements) and molecular docking studies to correlate substituent effects with activity.
Q. How can discrepancies in spectral data between synthesis batches be resolved?
- Methodological Answer :
- Batch Analysis : Use tandem MS/MS to detect trace impurities (e.g., dehalogenated byproducts).
- Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers or tautomers.
- Crystallographic Validation : Resolve structural ambiguities, as demonstrated in chidamide’s single-crystal studies .
Data Contradiction Analysis
Q. How to address conflicting reports on regiochemistry in fluoropyridine derivatives?
- Methodological Answer :
- Case Study : Chidamide’s synthesis faced ambiguity in fluorine and amino group positions .
- Resolution : Combine X-ray crystallography with F NMR to assign substituent positions unambiguously.
- Recommendation : Pre-synthesize and characterize intermediates (e.g., 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl methanol) to confirm regiochemistry before acrylation .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
